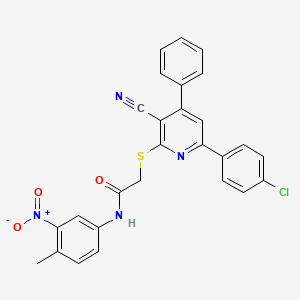
2-((6-(4-Chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)-N-(4-methyl-3-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-(4-Clorofenil)-3-ciano-4-fenilpiridin-2-il)tio)-N-(4-metil-3-nitrofenil)acetamida es un compuesto orgánico complejo que pertenece a la clase de derivados de piridina. Estos compuestos son conocidos por sus diversas actividades biológicas y se utilizan a menudo en química medicinal para el desarrollo de fármacos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-((6-(4-Clorofenil)-3-ciano-4-fenilpiridin-2-il)tio)-N-(4-metil-3-nitrofenil)acetamida típicamente involucra reacciones orgánicas de múltiples pasos. El proceso puede comenzar con la preparación del núcleo de piridina, seguido de la introducción de varios sustituyentes a través de reacciones como la sustitución nucleofílica, la cianación y la tiolación. El paso final a menudo implica la acilación del grupo amino con anhídrido acético.
Métodos de Producción Industrial
La producción industrial de tales compuestos generalmente implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores, temperatura controlada y condiciones de presión, así como técnicas de purificación como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los anillos fenilo y piridina.
Reducción: Las reacciones de reducción pueden ocurrir en el grupo nitro, convirtiéndolo en una amina.
Sustitución: Se pueden producir varias reacciones de sustitución, especialmente en los anillos clorofenilo y piridina.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Reactivos como hidrógeno gaseoso con un catalizador de paladio o borohidruro de sodio.
Sustitución: Agentes halogenantes, nucleófilos como aminas o tioles.
Principales Productos Formados
Los principales productos dependen de las reacciones y condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción del grupo nitro producirá un derivado de amina.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como bloque de construcción para sintetizar moléculas más complejas. Su estructura única permite diversas modificaciones, lo que lo hace valioso en la química orgánica sintética.
Biología
Biológicamente, los derivados de piridina a menudo se exploran por su potencial como inhibidores enzimáticos o moduladores de receptores. Este compuesto puede exhibir propiedades similares, lo que lo convierte en un candidato para ensayos biológicos.
Medicina
En química medicinal, tales compuestos se investigan por sus posibles efectos terapéuticos. Pueden actuar como agentes antiinflamatorios, anticancerígenos o antimicrobianos, dependiendo de su interacción con los objetivos biológicos.
Industria
Industrialmente, estos compuestos se pueden utilizar en el desarrollo de nuevos materiales, como polímeros o colorantes, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de 2-((6-(4-Clorofenil)-3-ciano-4-fenilpiridin-2-il)tio)-N-(4-metil-3-nitrofenil)acetamida probablemente implica la interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir o activar estos objetivos, lo que lleva a varios efectos biológicos. Las vías y objetivos exactos requerirían estudios bioquímicos detallados.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-((6-(4-Clorofenil)-3-ciano-4-fenilpiridin-2-il)tio)-N-(4-metilfenil)acetamida
- 2-((6-(4-Clorofenil)-3-ciano-4-fenilpiridin-2-il)tio)-N-(3-nitrofenil)acetamida
Singularidad
La singularidad de 2-((6-(4-Clorofenil)-3-ciano-4-fenilpiridin-2-il)tio)-N-(4-metil-3-nitrofenil)acetamida radica en sus sustituyentes específicos, que pueden conferir actividades biológicas o reactividad química distintas en comparación con compuestos similares. La presencia tanto de un grupo nitro como de un grupo ciano, junto con el enlace tioéter, puede influir significativamente en sus propiedades.
Propiedades
Fórmula molecular |
C27H19ClN4O3S |
|---|---|
Peso molecular |
515.0 g/mol |
Nombre IUPAC |
2-[6-(4-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl-N-(4-methyl-3-nitrophenyl)acetamide |
InChI |
InChI=1S/C27H19ClN4O3S/c1-17-7-12-21(13-25(17)32(34)35)30-26(33)16-36-27-23(15-29)22(18-5-3-2-4-6-18)14-24(31-27)19-8-10-20(28)11-9-19/h2-14H,16H2,1H3,(H,30,33) |
Clave InChI |
XYOLYSTYXMOYEY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C#N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


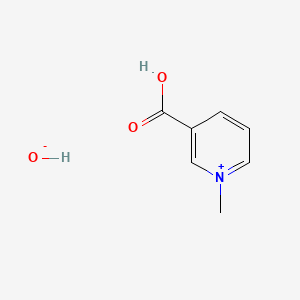


![6,7-Dihydro-5H-cyclopenta[b]pyrazin-5-ol](/img/structure/B11769945.png)
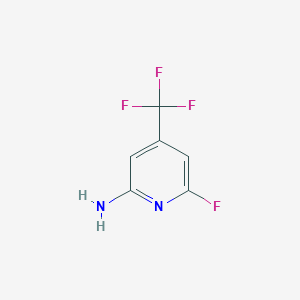
![3-Aminobenzo[d]isothiazol-5-ol](/img/structure/B11769955.png)
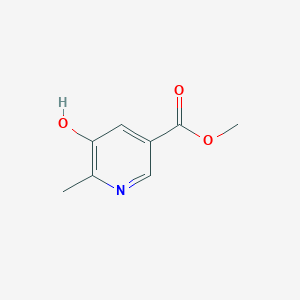
![N-(4-Fluorophenethyl)benzo[d][1,3]dioxol-5-amine hydrochloride](/img/structure/B11769975.png)
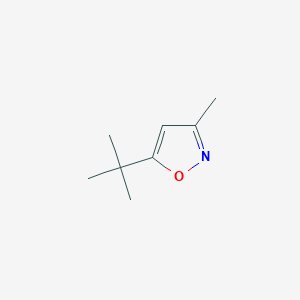
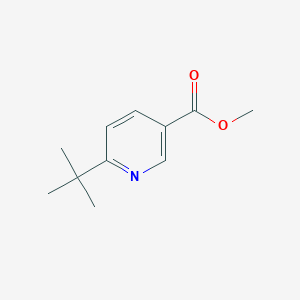

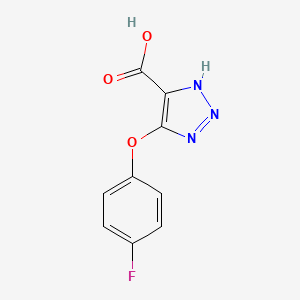
![Ethyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11770005.png)
![3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11770009.png)
